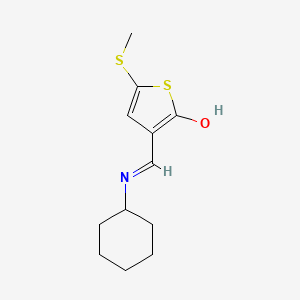
3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol is an organic compound that features a thiophene ring substituted with a cyclohexyliminomethyl group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyliminomethyl Group: This step involves the reaction of the thiophene derivative with cyclohexylamine and formaldehyde under controlled conditions to form the iminomethyl group.
Addition of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the iminomethyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the methylsulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced iminomethyl derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclohexyliminomethyl)-5-methylthiophen-2-ol: Lacks the sulfanyl group, which may affect its chemical and biological properties.
3-(Cyclohexyliminomethyl)-5-methylsulfanylbenzene: Contains a benzene ring instead of a thiophene ring, leading to different reactivity and applications.
3-(Cyclohexyliminomethyl)-5-methylsulfanylpyrazole: Features a pyrazole ring, which may result in distinct biological activities.
Uniqueness
3-(Cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol is unique due to the combination of its thiophene ring, cyclohexyliminomethyl group, and methylsulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Propiedades
IUPAC Name |
3-(cyclohexyliminomethyl)-5-methylsulfanylthiophen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS2/c1-15-11-7-9(12(14)16-11)8-13-10-5-3-2-4-6-10/h7-8,10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEGCCBGNCYNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)O)C=NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B5960236.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5960242.png)
![2-{1-(2-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B5960245.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}nicotinohydrazide](/img/structure/B5960256.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1H-indazol-3-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5960261.png)
![ethyl 5-phenyl-2-[(4-thiomorpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B5960275.png)
![7-(2-Methoxyethyl)-2-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5960286.png)
![6-tert-butyl-2-[(2-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5960291.png)
![8-(2-furyl)-3,3-dimethyl-6-(4-methylpiperidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5960292.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B5960309.png)
![2-iodo-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5960325.png)
![N-(2,6-dimethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5960335.png)
